molecular formula C9H11NO2 B1442519 6-Ethoxy-2-methylpyridine-3-carboxaldehyde CAS No. 1266253-72-8

6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Cat. No. B1442519
M. Wt: 165.19 g/mol
InChI Key: ZCRPXVNQWDNLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-2-methylpyridine-3-carboxaldehyde is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is not intended for human or veterinary use, but rather for research purposes.


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde consists of a pyridine ring with an ethoxy group at the 6th position, a methyl group at the 2nd position, and a carboxaldehyde group at the 3rd position .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Ethoxy-2-methylpyridine-3-carboxaldehyde are not available, similar compounds like 6-Methylpyridine-2-carboxaldehyde have been used in the synthesis of compounds exhibiting anticonvulsant properties .

Scientific Research Applications

  • Schiff Bases and Semicarbazones

    • Application : Schiff bases are synthesized by condensation reaction of different amino compounds with aldehydes or ketones known as imine. They show a broad range of applications in medicine, pharmacy, coordination chemistry, biological activities, industries, food packages, dyes, and polymer and also used as an O2 detector .
    • Methods : The synthesis of Schiff bases involves a condensation reaction of different amino compounds with aldehydes or ketones .
    • Results : Schiff bases and their metal complexes have shown numerous applications in pharmacology such as antiviral, antifungal, antimicrobial, antimalarial, antituberculosis, anticancer, anti-HIV, catalytic application in oxidation of organic compounds, and nanotechnology .
  • 6-Methoxy-2-pyridinecarboxaldehyde

    • Application : This compound is used as a heterocyclic building block in organic synthesis .
    • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
    • Results : The outcomes would also depend on the specific synthesis, but this compound is a useful building block for creating more complex organic molecules .

Safety And Hazards

While specific safety data for 6-Ethoxy-2-methylpyridine-3-carboxaldehyde is not available, similar compounds like 6-Methylpyridine-2-carboxaldehyde are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-ethoxy-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9-5-4-8(6-11)7(2)10-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRPXVNQWDNLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258644
Record name 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-methylpyridine-3-carboxaldehyde

CAS RN

1266253-72-8
Record name 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266253-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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